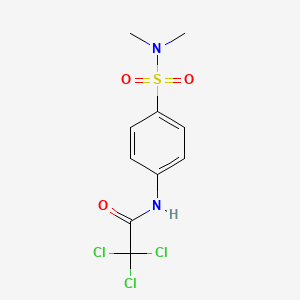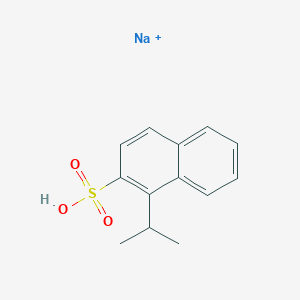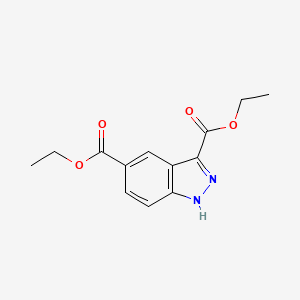![molecular formula C14H18N2O2 B14010281 1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester CAS No. 5439-83-8](/img/structure/B14010281.png)
1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals . This particular compound is characterized by the presence of an indole core with a carboxylic acid esterified with an ethyl group and a dimethylamino methyl substituent at the 3-position.
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The indole core allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby affecting biochemical pathways . The dimethylamino methyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester can be compared with other indole derivatives, such as:
1H-Indole-3-carboxylic acid: Lacks the dimethylamino methyl group, resulting in different biological activities and chemical properties.
1H-Indole-2-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and applications.
1H-Indole-2-carboxylic acid, 3-[(methylamino)methyl]-, ethyl ester: Contains a methylamino group instead of a dimethylamino group, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5439-83-8 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-4-18-14(17)13-11(9-16(2)3)10-7-5-6-8-12(10)15-13/h5-8,15H,4,9H2,1-3H3 |
Clé InChI |
XCLWRWMGOGPGDS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



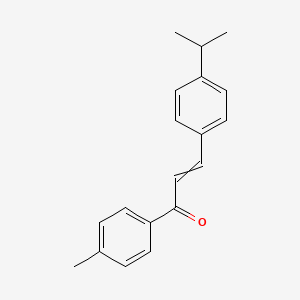
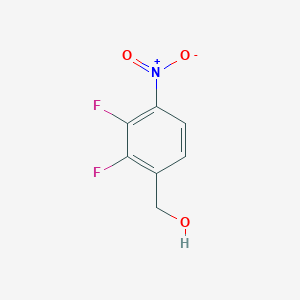


![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)

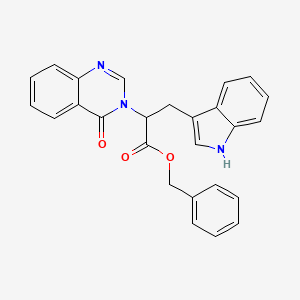
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
